Methyl(2-acetoxy-2-(2-carboxy-4-amino-phenyl))acetate
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Overview
Description
METHYL(2-ACETOXY-2-(2-CARBOXY-4-AMINO-PHENYL))ACETATE is an organic compound belonging to the class of aminobenzoic acids. These are benzoic acids containing an amine group attached to the benzene moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL(2-ACETOXY-2-(2-CARBOXY-4-AMINO-PHENYL))ACETATE typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the mixture to ensure complete conversion. The acetoxy group can be introduced via acetylation using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as crystallization or chromatography may be employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
METHYL(2-ACETOXY-2-(2-CARBOXY-4-AMINO-PHENYL))ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetoxy or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols .
Scientific Research Applications
METHYL(2-ACETOXY-2-(2-CARBOXY-4-AMINO-PHENYL))ACETATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of METHYL(2-ACETOXY-2-(2-CARBOXY-4-AMINO-PHENYL))ACETATE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with receptors, leading to a biological response. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(4-hydroxyphenyl)acetate hydrochloride: Similar structure but with a hydroxyl group instead of an acetoxy group.
Aminobenzoic acids: General class of compounds with similar structural features.
Uniqueness
The presence of both acetoxy and amino groups allows for diverse chemical modifications and interactions .
Properties
Molecular Formula |
C12H13NO6 |
---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
2-[(1R)-1-acetyloxy-2-methoxy-2-oxoethyl]-5-aminobenzoic acid |
InChI |
InChI=1S/C12H13NO6/c1-6(14)19-10(12(17)18-2)8-4-3-7(13)5-9(8)11(15)16/h3-5,10H,13H2,1-2H3,(H,15,16)/t10-/m1/s1 |
InChI Key |
DWYLZBJDRMVVPU-SNVBAGLBSA-N |
Isomeric SMILES |
CC(=O)O[C@H](C1=C(C=C(C=C1)N)C(=O)O)C(=O)OC |
Canonical SMILES |
CC(=O)OC(C1=C(C=C(C=C1)N)C(=O)O)C(=O)OC |
Origin of Product |
United States |
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